N-Methyl-N-(4-hydroxybutyl)nitrosamine
Description
Historical Context of N-Methyl-N-(4-hydroxybutyl)nitrosamine Investigation
The investigation of N-nitrosamines as carcinogens began in earnest in the mid-20th century, with the discovery of the liver toxicity and carcinogenicity of N-nitrosodimethylamine (NDMA) in rats. iiarjournals.orgmdpi.com This spurred extensive research into a wide array of related compounds. The specific focus on bladder carcinogens led to the identification of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) as a particularly effective agent for inducing urothelial tumors. iiarjournals.orgiiarjournals.org
Research on this compound emerged from this context. Scientists began to systematically modify the structure of BBN to determine how changes in the alkyl groups would affect its metabolic fate and carcinogenic activity. nih.govnih.gov Studies, particularly in the late 1970s and early 1980s, investigated a series of BBN homologs where the butyl group was replaced with other alkyl groups, including methyl, ethyl, and pentyl groups. nih.govnih.gov These comparative studies were designed to elucidate the correlation between chemical structure, metabolism, and organotropic carcinogenesis, with a special focus on the urinary bladder. nih.govnih.gov
Significance within Nitrosamine (B1359907) Research Landscape
The significance of this compound lies in its role as a comparative tool to understand the mechanisms of bladder carcinogenesis. Research has demonstrated that all N-nitrosamines require metabolic activation by enzymes, typically cytochrome P450s, to exert their carcinogenic effects. nih.govimpactfactor.org These metabolic processes create reactive electrophiles that can alkylate DNA, leading to mutations and initiating cancer if not repaired. mdpi.comnih.gov
Studies involving this compound have been pivotal in confirming the metabolic pathway responsible for the bladder-specific action of N-alkyl-N-(4-hydroxybutyl)nitrosamines. nih.gov Research established that the principal urinary metabolite of these compounds is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.govscispace.comcncb.ac.cn The investigation of the methyl homolog helped solidify the theory that these carboxylated metabolites are the ultimate carcinogens responsible for selectively inducing bladder tumors. nih.govnih.gov By comparing the effects of the methyl, ethyl, and butyl homologs, researchers could analyze how the nature of the alkyl group influences the rate and pathway of metabolism and the subsequent carcinogenic potency. nih.gov
Table 1: Carcinogenic Effect of BBN Homologs in ACI/N Rats This table summarizes the findings from a comparative study on the carcinogenicity of various N-alkyl-N-(4-hydroxybutyl)nitrosamine compounds when administered to ACI/N male rats.
| Compound | Primary Tumor Site |
|---|---|
| This compound | Urinary Bladder |
| N-Ethyl-N-(4-hydroxybutyl)nitrosamine | Urinary Bladder |
| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Urinary Bladder |
| N-Pentyl-N-(4-hydroxybutyl)nitrosamine | Urinary Bladder |
| N-tert-Butyl-N-(4-hydroxybutyl)nitrosamine | Noncarcinogenic |
Data sourced from studies on ACI/N rats. nih.gov
Overview of Key Academic Research Trajectories for this compound
Academic research involving this compound has primarily followed two main trajectories: metabolic fate studies and comparative carcinogenesis.
Metabolic Fate Studies: A significant portion of the research has focused on elucidating how the compound is metabolized in vivo. nih.gov These studies have shown that, similar to BBN, this compound is extensively metabolized, with no unchanged compound found in the urine. nih.govscispace.com The primary metabolic pathway involves the oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain, leading to the formation of N-Methyl-N-(3-carboxypropyl)nitrosamine. nih.gov Further minor metabolites are formed through subsequent beta-oxidation of this principal metabolite. nih.govscispace.com This line of research has been crucial for understanding that the ultimate carcinogenic form of the molecule is generated through metabolic processes and excreted in the urine, thus exposing the bladder epithelium. scispace.com
Comparative Carcinogenesis: The second major research trajectory uses this compound in comparative studies to probe the structural requirements for bladder carcinogenicity. nih.gov By administering different BBN homologs (methyl, ethyl, pentyl, etc.) to animal models, researchers have been able to demonstrate that a straight-chain alkyl group (from methyl to pentyl) results in selective induction of urinary bladder tumors. nih.gov In contrast, a homolog with a branched-chain alkyl group, such as N-tert-butyl-N-(4-hydroxybutyl)nitrosamine, was found to be noncarcinogenic. nih.gov This trajectory has provided strong evidence linking the chemical structure of nitrosamines to their specific carcinogenic activity and organ tropism.
Table 2: Major Urinary Metabolites of N-Alkyl-N-(4-hydroxybutyl)nitrosamines This table outlines the principal urinary metabolites identified in rats following the administration of various N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs.
| Administered Compound | Principal Urinary Metabolite |
|---|---|
| This compound | N-Methyl-N-(3-carboxypropyl)nitrosamine |
| N-Ethyl-N-(4-hydroxybutyl)nitrosamine | N-Ethyl-N-(3-carboxypropyl)nitrosamine |
| N-Propyl-N-(4-hydroxybutyl)nitrosamine | N-Propyl-N-(3-carboxypropyl)nitrosamine |
| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) |
Data based on metabolic studies in rats. nih.govscispace.com
Properties
CAS No. |
51938-16-0 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
InChI Key |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCO)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry for Research Applications of N Methyl N 4 Hydroxybutyl Nitrosamine
Established Synthetic Pathways for N-Methyl-N-(4-hydroxybutyl)nitrosamine
The primary and most established method for synthesizing this compound involves the nitrosation of its corresponding secondary amine precursor, N-methyl-4-aminobutanol. This reaction is typically achieved by treating the amine with a nitrosating agent under controlled conditions.
Classical Nitrosation: The most common laboratory-scale synthesis involves dissolving N-methyl-4-aminobutanol in an acidic aqueous solution, typically using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and cooling the mixture to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise. The acidic environment generates nitrous acid (HNO₂) in situ, which then reacts with the secondary amine to form the N-nitrosamine. The reaction is carefully monitored and maintained at a low temperature to prevent decomposition of nitrous acid and minimize side reactions. Following the reaction, the product is typically extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
Alternative Mild Nitrosation: For substrates that may be sensitive to strongly acidic conditions, alternative methods have been developed. One such method employs tert-butyl nitrite (TBN) as the nitrosating agent, which can be performed under solvent-free, metal-free, and acid-free conditions. rsc.org This approach offers high yields and is compatible with various sensitive functional groups, making it a valuable alternative for complex syntheses. rsc.org
The general reaction scheme is presented below:
Figure 1: General synthesis of this compound from its secondary amine precursor.
| Parameter | Classical Method | Alternative Method |
| Precursor | N-methyl-4-aminobutanol | N-methyl-4-aminobutanol |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |
| Solvent/Medium | Acidic water (e.g., HCl) | Solvent-free or organic solvent |
| Temperature | 0-5 °C | Room Temperature |
| Key Advantage | Cost-effective, common reagents | Mild conditions, high yield rsc.org |
Synthesis of Labeled this compound for Mechanistic Studies
Isotopic labeling is an indispensable technique used to trace the metabolic fate of a compound and elucidate reaction mechanisms. wikipedia.org The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
The synthetic strategy involves using a labeled version of one of the starting materials in the pathways described in section 2.1. For instance, to create a methyl-labeled compound, N-(methyl-d₃)-4-aminobutanol would be used as the precursor. Nitrosation of this labeled amine proceeds as previously described to yield the final labeled product. This allows researchers to track the methyl group specifically during metabolic studies using techniques like mass spectrometry. Similarly, labeling the butyl chain can be achieved by starting with a ¹³C- or D-labeled butanol derivative, while using ¹⁵N-labeled sodium nitrite allows for tracing the nitrogen atom of the nitroso group. nih.gov
| Labeled Precursor | Resulting Labeled Product | Typical Research Application |
| N-(methyl-d₃)-4-aminobutanol | N-(methyl-d₃)-N-(4-hydroxybutyl)nitrosamine | Tracing the methyl group in metabolic demethylation studies. naarini.com |
| 4-(Methylamino)butanol-1,1,2,2-d₄ | N-Methyl-N-(4-hydroxybutyl-1,1,2,2-d₄)nitrosamine | Studying the metabolism of the hydroxybutyl chain. |
| Sodium Nitrite (Na¹⁵NO₂) | N-Methyl-N-(4-hydroxybutyl)nitroso-¹⁵N-amine | Investigating the denitrosation process and nitrogen metabolism. nih.gov |
Derivatization Strategies for Structure-Activity Relationship Research
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, derivatization strategies focus on modifying specific parts of the molecule to assess their impact on metabolic activation and toxicological endpoints.
Key derivatization targets include:
The Hydroxyl Group: The primary alcohol functional group can be oxidized to form the corresponding aldehyde or carboxylic acid. This is particularly relevant as the carboxylic acid derivative, N-methyl-N-(3-carboxypropyl)nitrosamine, is a known metabolite of the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). scispace.com Synthesizing these derivatives allows for direct study of their biological effects without relying on metabolic conversion.
The N-Alkyl Groups: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to investigate how the size and lipophilicity of this substituent affect activity. Such studies help determine the role of specific cytochrome P450 enzymes in metabolic activation.
| Derivative | Modification from Parent Compound | Rationale for Synthesis (SAR Study) |
| 4-(Methylnitrosoamino)butanal | Oxidation of the terminal -OH to -CHO | To study the biological activity of the aldehyde metabolite. |
| 4-(Methylnitrosoamino)butanoic acid | Oxidation of the terminal -OH to -COOH | To directly assess the activity of a key urinary metabolite. scispace.comnih.gov |
| N-Ethyl-N-(4-hydroxybutyl)nitrosamine | Replacement of N-methyl with N-ethyl | To determine the effect of alkyl chain length on metabolic activation and potency. |
| N-Methyl-N-(4-acetoxybutyl)nitrosamine | Esterification of the -OH group | To investigate the role of the free hydroxyl group and alter the compound's polarity. |
Purification and Characterization Techniques in Research Synthesis
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound for research use.
Purification: The crude product obtained after synthesis is typically purified using chromatographic techniques.
Column Chromatography: Silica gel column chromatography is commonly employed for the purification of nitrosamines. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often used to separate the desired product from unreacted starting materials and non-polar impurities.
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase HPLC can be utilized. nih.gov A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is a common choice.
Characterization: The identity and structure of the purified compound are confirmed using a combination of spectroscopic methods.
| Technique | Expected Data for this compound (C₅H₁₂N₂O₂) nih.gov |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 132.09 (for the exact mass). Key fragments may correspond to the loss of water (-18) or parts of the alkyl chains. |
| ¹H NMR Spectroscopy | -CH₃ (N-methyl): A singlet around 3.0-3.8 ppm. The presence of syn and anti rotamers due to restricted rotation around the N-N bond can lead to two distinct singlets. -CH₂- (butyl chain): Multiple multiplets between ~1.5 and 4.2 ppm. The -CH₂-O- protons would be the most downfield, while the -CH₂-N- protons would also be downfield. The -OH proton signal would be a broad singlet, its position dependent on solvent and concentration. |
| ¹³C NMR Spectroscopy | Signals corresponding to the five distinct carbon atoms in the molecule. The N-methyl carbon would appear around 30-40 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) would be around 60-65 ppm. |
| Infrared (IR) Spectroscopy | O-H stretch: A broad absorption band around 3300-3400 cm⁻¹. C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region. N=O stretch: A characteristic strong absorption band around 1430-1460 cm⁻¹. |
Metabolic Activation and Biotransformation Pathways of N Methyl N 4 Hydroxybutyl Nitrosamine
Enzymatic Systems Involved in N-Methyl-N-(4-hydroxybutyl)nitrosamine Metabolism
The metabolic activation of N-nitrosamines, including this compound, is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govimpactfactor.org These enzymes are crucial for the biotransformation of a wide range of xenobiotics. The activation process for nitrosamines typically involves hydroxylation at the α-carbon atom relative to the nitroso group, a reaction catalyzed by various CYP isoforms. impactfactor.orgresearchgate.net This initial enzymatic oxidation is the rate-limiting step that triggers a cascade of chemical transformations, leading to the formation of reactive intermediates and subsequent metabolites. researchgate.net While specific CYP isoforms responsible for metabolizing this compound have not been detailed as extensively as for other nitrosamines, the general mechanism is well-established within this class of compounds.
Identification and Characterization of Primary and Secondary Metabolites
The metabolism of this compound in rats has been shown to be extensive, with no unchanged compound found in the urine. nih.gov The metabolic pathway is analogous to that of other N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs. nih.govnih.gov The primary metabolic event is the oxidation of the terminal hydroxyl group on the butyl chain. nih.gov
The principal urinary metabolite is N-methyl-N-(3-carboxypropyl)nitrosamine (MCPN), formed by the oxidation of the parent compound. nih.govnih.gov Following the formation of this primary metabolite, further biotransformation occurs via β-oxidation of the carboxylic acid side chain, a process similar to the Knoop mechanism for fatty acid metabolism. nih.gov This secondary pathway gives rise to several minor metabolites. nih.govnih.gov
The identified primary and secondary metabolites are detailed below. nih.govnih.gov
| Metabolite Type | Compound Name | Abbreviation |
| Primary | N-methyl-N-(3-carboxypropyl)nitrosamine | MCPN |
| Secondary | N-methyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine | |
| Secondary | N-methyl-N-(carboxymethyl)nitrosamine | |
| Secondary | N-methyl-N-(2-oxopropyl)nitrosamine |
Chemical Reaction Mechanisms of this compound Metabolic Activation
Initial Oxidation: The metabolic cascade begins with the oxidation of the terminal alcohol group of the 4-hydroxybutyl chain to a carboxylic acid. This reaction converts this compound into its principal and more polar metabolite, N-methyl-N-(3-carboxypropyl)nitrosamine (MCPN). nih.gov
Beta-Oxidation Pathway: Following the initial oxidation, MCPN can enter a β-oxidation pathway. This involves the sequential breakdown of the carboxypropyl side chain. nih.gov
Hydroxylation at the β-carbon of the carboxypropyl chain leads to the formation of N-methyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine. nih.gov
Further oxidation and cleavage of the side chain result in the formation of N-methyl-N-(carboxymethyl)nitrosamine and N-methyl-N-(2-oxopropyl)nitrosamine. nih.gov
This metabolic pattern, characterized by an initial ω-oxidation followed by subsequent β-oxidation, is a recognized pathway for the biotransformation of N-alkyl-N-(ω-hydroxyalkyl)nitrosamines. nih.gov
Interspecies and Interindividual Variability in this compound Biotransformation
Significant variability in the metabolism of nitrosamines can be observed between different species and among individuals within a species. Studies on related compounds like N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) provide insight into the expected variations for the methyl homolog.
Research involving rats, mice, hamsters, guinea pigs, and dogs has shown that while the qualitative metabolic pathways of these compounds are generally similar across species, leading to the formation of the corresponding 3-carboxypropyl metabolite, there are appreciable quantitative differences in the urinary excretion of these metabolites. nih.gov For instance, the extent to which the primary active metabolite is formed and excreted can vary significantly, which may correlate with species-specific susceptibility to the compound's biological effects. nih.govnih.gov One notable qualitative difference was observed in mice, which excrete a glycine (B1666218) conjugate of the primary metabolite of BBN. nih.gov
Interindividual variability is also an important factor, largely attributable to genetic polymorphisms in the cytochrome P450 enzymes responsible for metabolism. The expression and activity of these enzymes can differ between individuals, leading to variations in the rate and extent of metabolic activation.
Molecular and Cellular Mechanisms of N Methyl N 4 Hydroxybutyl Nitrosamine Action
Formation and Repair of DNA Adducts Induced by N-Methyl-N-(4-hydroxybutyl)nitrosamine Metabolites
The genotoxicity of this compound (BBN) is primarily attributed to its metabolic activation into reactive electrophilic species that can form covalent bonds with cellular macromolecules, most notably DNA. mdpi.commdpi.com This process, known as DNA adduction, disrupts the normal structure and function of DNA, leading to mutations if not properly repaired. The formation and subsequent cellular processing of these DNA adducts are critical events in the initiation of carcinogenesis associated with this compound.
Metabolic activation of nitrosamines like BBN generates unstable diazonium ions that are potent alkylating agents. mdpi.com These intermediates react with nucleophilic sites on DNA bases to form a variety of adducts. While research on BBN's complete adduct profile is specific, studies involving related N-nitrosamines provide a framework for the types of lesions formed. For instance, N-nitrosodimethylamine (NDMA) is known to produce methyl adducts at several positions on DNA bases, including N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA), with the N7 position of guanine (B1146940) being a preferential site of methylation. mdpi.commdpi.com
In experimental models where BBN-induced bladder tumors were subsequently treated with another methylating agent, N-methyl-N-nitrosourea (MNU), the specific DNA methylation adducts O6-methyldeoxyguanine (O6-medG) and 7-methyldeoxyguanine (7-medG) were identified. nih.gov These adducts were found to be significantly more frequent in neoplastic cells compared to normal urothelial cells. nih.gov The formation of O6-MeG is considered a highly pro-mutagenic lesion due to its propensity to cause G:C to A:T transition mutations during DNA replication. nih.gov
Other structurally related nitrosamines, such as the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), are known to form both methyl and larger pyridyloxobutyl (POB) adducts with DNA. mdpi.comnih.govsemanticscholar.org This dual activity highlights the potential for complex adduct profiles from nitrosamines with more elaborate structures than simple dialkylnitrosamines.
Table 1: DNA Adducts Associated with N-Nitrosamine Exposure This table includes adducts identified in studies of BBN and related N-nitrosamines.
| Adduct Name | Abbreviation | Base Affected | Significance |
| 7-methyldeoxyguanine | 7-medG / N7-MeG | Guanine | A major methylation product, can lead to apurinic sites. mdpi.comnih.gov |
| O6-methyldeoxyguanine | O6-medG / O6-MeG | Guanine | Highly mutagenic, causes G:C to A:T transitions. mdpi.comnih.gov |
| N3-methyladenine | N3-MeA | Adenine | Cytotoxic lesion, primarily repaired by BER. mdpi.comnih.gov |
| O2-methylthymine | O2-MeT | Thymine | Minor adduct, mutagenic potential. nih.gov |
| O4-methylthymine | O4-MeT | Thymine | Mutagenic lesion. mdpi.com |
Quantitative analysis of DNA adducts is essential for understanding dose-response relationships and the persistence of DNA damage in target tissues. In studies using rats with BBN-induced bladder neoplasias, subsequent exposure to MNU led to a marked increase in O6-medG and 7-medG adducts in the tumor cells compared to normal urothelium within three to six hours of administration. nih.gov Although these specific adducts were generated by MNU in this model, the study demonstrates the susceptibility of the BBN-initiated tissue to further DNA damage. The adduct levels were observed to decrease rapidly, returning to near-normal levels after 72 hours, indicating active repair. nih.gov
For other nitrosamines like NNK, quantitative studies have been performed in rodent models. For example, chronic treatment of F-344 rats with NNK in drinking water led to the formation and accumulation of various DNA adducts in lung and liver tissues over a period of 10 to 70 weeks. oup.com These analyses often employ sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect adducts at levels as low as femtomoles. oup.com Such quantitative approaches are critical for assessing the relationship between carcinogen exposure, DNA damage, and tumor outcome.
Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA adducts. The specific pathway employed depends on the type and location of the DNA lesion.
For the primary adducts formed by methylating agents, two major pathways are involved:
Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting lesions. nih.gov N7-MeG and N3-MeA adducts are recognized and excised by a specific DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). nih.gov Following the removal of the damaged base, the DNA backbone is cleaved, and the correct nucleotide is inserted and sealed. researchgate.net
Direct Reversal Repair: The highly mutagenic O6-MeG lesion is primarily repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov This protein directly transfers the methyl group from the guanine base to one of its own cysteine residues. nih.gov This is a sacrificial mechanism, as each MGMT molecule can only be used once. The efficiency of this repair system is a critical determinant of susceptibility to alkylating carcinogens.
In the context of BBN-induced tumors treated with MNU, the rapid disappearance of O6-medG and 7-medG adducts strongly suggests the activity of these repair pathways in urothelial cells. nih.gov The persistence of any unrepaired adducts, particularly O6-MeG, can lead to the fixation of mutations and contribute to tumor progression. nih.gov More complex or bulky adducts may require other pathways, such as Nucleotide Excision Repair (NER), which removes helix-distorting lesions. semanticscholar.org
Interactions with RNA and Protein Macromolecules in Cellular Systems
The reactive electrophilic metabolites generated from N-nitrosamines are not exclusively reactive towards DNA. They can also form adducts with other cellular nucleophiles, including RNA and proteins. mdpi.com RNA-protein interactions are fundamental to numerous cellular processes, including gene regulation, translation, and RNA metabolism. nih.govpromegaconnections.com The alkylation of these macromolecules can disrupt their normal function and contribute to cellular toxicity.
Modulation of Gene Expression and Cellular Signaling Pathways by this compound
Exposure to BBN triggers a cascade of molecular changes within target cells, significantly altering gene expression profiles and perturbing key cellular signaling pathways that govern cell growth, proliferation, and survival.
Research has shown that BBN induces the expression of genes targeted by the p53 tumor suppressor protein in the urinary bladder in a dose- and time-dependent manner. uni.lu However, direct mutations in the p53 gene itself appear to be infrequent events in BBN-induced bladder carcinogenesis in rat models. nih.gov In contrast, mutations in the H-ras gene, specifically G:C to A:T transitions, have been observed in BBN-induced bladder tumors, suggesting that activation of the Ras signaling pathway is a relevant event. nih.gov
Further studies have implicated the Phospholipase Cε (PLCε) signaling pathway, which acts downstream of Ras, in BBN-induced bladder tumorigenesis. researchgate.net BBN exposure can also modulate the expression of various proteins involved in carcinogen metabolism, cellular defense, and cell cycle regulation. In a mouse model, co-treatment of BBN with arsenic did not alter the protein expression of GSTM1, GSTO1, or NQO1, but it did increase the expression of the transcription factor Sp1. nih.gov Other studies have characterized changes in the expression of the fragile histidine triad (B1167595) (FHIT) tumor suppressor gene and the anti-apoptotic protein survivin in BBN-induced bladder cancers. nih.gov Additionally, exercise training in a rat model of prostate carcinogenesis, which can involve BBN, was found to upregulate the Oestrogen Receptor (ESR1) and downregulate Mitogen-activated Protein Kinase 13 (MAPK13). researchgate.net
Table 2: Genes and Proteins Modulated by this compound
| Gene/Protein | Modulation | Cellular Function | Reference |
| p53 target genes | Induced | Cell cycle arrest, apoptosis | uni.lu |
| H-ras | Mutated (G:C to A:T) | Signal transduction, proliferation | nih.gov |
| Sp1 | Increased expression | Transcription factor | nih.gov |
| FHIT | Altered expression | Tumor suppressor | nih.gov |
| Survivin | Altered expression | Inhibition of apoptosis | nih.gov |
| ESR1 | Upregulated (with exercise) | Nuclear hormone receptor | researchgate.net |
| MAPK13 | Downregulated (with exercise) | Signal transduction (stress response) | researchgate.net |
Table 3: Cellular Signaling Pathways Affected by this compound
| Pathway | Role in Carcinogenesis | Reference |
| Ras Pathway | Activation promotes cell proliferation and survival. nih.govresearchgate.net | nih.govresearchgate.net |
| Phospholipase Cε (PLCε) | Acts downstream of Ras to mediate signaling. researchgate.net | researchgate.net |
| p53 Pathway | Induction of target genes suggests activation of this tumor suppressor pathway. uni.lu | uni.lu |
| Mitogen-activated Protein Kinase (MAPK) | Involved in cellular stress responses and proliferation. researchgate.net | researchgate.net |
Induction of Oxidative Stress and Reactive Oxygen Species Production
In addition to its direct genotoxic effects via DNA alkylation, BBN can induce oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.govfrontiersin.org The liver, a primary site of BBN metabolism, and its mitochondria are key targets for this oxidative damage. nih.gov
Studies in mice have demonstrated that BBN treatment leads to significant alterations in liver mitochondrial function. nih.gov This includes an increase in the production of hydrogen peroxide (H2O2) and an augmented susceptibility to lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov The activity of mitochondrial respiratory chain complexes I and II was also found to be decreased following BBN exposure. nih.gov This mitochondrial dysfunction not only impairs cellular energy production but also amplifies ROS generation, creating a vicious cycle of oxidative damage. nih.govfrontiersin.org
The increased oxidative stress can lead to the formation of oxidative DNA lesions, such as 8-oxodeoxyguanosine (8-oxo-dG), which is a mutagenic adduct that can cause G:C to T:A transversions. nih.gov Indeed, increased DNA oxidation has been observed in urothelial tissue following BBN administration. nih.gov This oxidative damage pathway represents a complementary mechanism, alongside DNA alkylation, by which BBN can promote carcinogenesis.
Table 4: Markers of Oxidative Stress Induced by this compound
| Marker | Observation | Cellular Consequence | Reference |
| Hydrogen Peroxide (H2O2) | Increased production by mitochondria | Damage to DNA, proteins, and lipids | nih.gov |
| Lipid Peroxidation | Increased susceptibility | Cell membrane damage | nih.gov |
| Mitochondrial Complex I & II Activity | Decreased activity | Impaired cellular respiration, increased ROS | nih.gov |
| DNA Oxidation (e.g., 8-oxo-dG) | Increased levels | Mutagenic DNA lesions | nih.govnih.gov |
Cellular Stress Responses to this compound Exposure
Cells possess intricate signaling pathways to respond to various forms of stress, including chemical insults. Exposure to N-nitroso compounds can trigger several of these stress response pathways, which can have diverse outcomes ranging from cell survival and adaptation to apoptosis.
Oxidative Stress:
A significant body of evidence indicates that N-nitroso compounds can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov The metabolic activation of nitrosamines can lead to the generation of ROS, which can damage cellular macromolecules, including lipids, proteins, and DNA. nih.govnih.gov This damage contributes to the genotoxicity and carcinogenicity of these compounds. Studies on various nitrosamines have demonstrated their capacity to cause lipid peroxidation and deplete cellular antioxidants. nih.gov
Endoplasmic Reticulum (ER) Stress:
The endoplasmic reticulum is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress. Nitrosative stress, a related phenomenon involving reactive nitrogen species (RNS), has been shown to induce ER stress. uniroma1.itnih.govfrontiersin.org This can occur through the S-nitrosylation of key proteins involved in protein folding, such as protein disulfide isomerase (PDI). duke.edu Given that the metabolism of N-nitroso compounds can generate RNS, it is plausible that this compound could induce ER stress, leading to the activation of the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.
| Cellular Stress Response | General Mechanism for N-Nitroso Compounds | Potential Consequences |
| Oxidative Stress | Generation of reactive oxygen species (ROS) during metabolic activation. nih.govnih.gov | DNA damage, lipid peroxidation, protein damage, activation of stress-activated signaling pathways. nih.gov |
| Endoplasmic Reticulum (ER) Stress | Potential generation of reactive nitrogen species (RNS) leading to nitrosative stress and disruption of protein folding. uniroma1.itnih.govfrontiersin.org | Activation of the Unfolded Protein Response (UPR), which can lead to adaptation, cell cycle arrest, or apoptosis. |
Heat Shock Response:
The heat shock response is a highly conserved cellular defense mechanism that is activated by various stressors, including protein damage. While direct evidence linking this compound to the heat shock response is lacking, the protein-damaging effects of oxidative and ER stress can potentially activate this pathway. Heat shock proteins (HSPs) act as molecular chaperones, assisting in the refolding of damaged proteins and preventing their aggregation, thereby promoting cell survival.
Analytical Methodologies for N Methyl N 4 Hydroxybutyl Nitrosamine Research and Detection
Chromatographic Techniques for N-Methyl-N-(4-hydroxybutyl)nitrosamine and Metabolite Analysis
Chromatography is the cornerstone for isolating this compound and related compounds from complex sample mixtures, which is essential for accurate analysis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, often in tandem with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrosamines, including those that are non-volatile or thermally unstable. mac-mod.com Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity.
Detailed research has demonstrated the separation of various nitrosamines using columns such as C18 or porous graphitic carbon. sigmaaldrich.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. sigmaaldrich.comnih.gov Detection can be achieved using ultraviolet (UV) detectors, as nitrosamines exhibit absorbance maxima around 230-245 nm. pmda.go.jpwaters.com However, for higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. nih.govresearchgate.net This combination allows for the simultaneous determination of the target compound alongside other analytes in a single run. mac-mod.com
Table 1: Example of HPLC Parameters for Nitrosamine (B1359907) Separation This table presents typical conditions and is not specific to a single study.
| Parameter | Condition | Source(s) |
| Column | Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm | sigmaaldrich.comsigmaaldrich.com |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile + 0.1% TFA | sigmaaldrich.comsigmaaldrich.com |
| Gradient | Time-based gradient from low to high %B | sigmaaldrich.com |
| Flow Rate | 0.5 mL/min | sigmaaldrich.com |
| Column Temp. | 90 °C | sigmaaldrich.com |
| Detector | UV at 230 nm | sigmaaldrich.comsigmaaldrich.com |
| Injection Vol. | 5 µL | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. ijpsjournal.com Given the hydroxyl group in this compound, derivatization may sometimes be employed to increase its volatility and thermal stability, although direct liquid injection analysis is also feasible. restek.comshimadzu.com
Sample introduction can be performed via direct injection or headspace sampling, with the latter being useful for minimizing the introduction of non-volatile matrix components into the system. ijpsjournal.comrestek.com Following separation on a capillary column, the analytes are ionized, typically using electron ionization (EI). The resulting ions are then detected by a mass spectrometer. For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is often the method of choice. restek.comshimadzu.com This approach provides high sensitivity, with detection limits often reaching low parts-per-billion (ppb) levels. restek.comlabrulez.com
Table 2: Typical GC-MS/MS Parameters for Nitrosamine Analysis This table presents typical conditions and is not specific to a single study.
| Parameter | Condition | Source(s) |
| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) | shimadzu.com |
| Injection Mode | Splitless | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | shimadzu.com |
| Ionization Mode | Electron Ionization (EI) | shimadzu.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | shimadzu.comedqm.eu |
| Interface Temp. | 250 °C | shimadzu.com |
Mass Spectrometry (MS) Based Methods for Identification and Quantification
Mass spectrometry is indispensable for the analysis of this compound, providing definitive identification and enabling precise quantification at trace levels. nih.gov It is almost always coupled with a chromatographic separation technique like LC or GC. fda.gov
Tandem mass spectrometry (MS/MS) is a key tool for the structural confirmation of nitrosamines. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) of the target compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound. nih.gov
Research into the gas-phase fragmentation of various nitrosamines has identified several common, structure-dependent pathways. nih.gov
Loss of NO Radical: A primary fragmentation pathway involves the neutral loss of 30 Da, corresponding to the cleavage of the nitroso group (•NO). nih.gov
Loss of H₂O: For compounds containing hydroxyl groups, such as this compound, a neutral loss of 18 Da (water) from the protonated molecule can be observed. nih.gov
Loss of NH₂NO: Another identified pathway involves the elimination and loss of 46 Da, corresponding to NH₂NO. nih.gov
By monitoring these specific precursor-to-product ion transitions, MS/MS provides excellent selectivity, allowing the analyte to be distinguished from background noise and co-eluting matrix components. thermofisher.cn
Table 3: Common Fragmentation Pathways for Protonated Nitrosamines in MS/MS
| Fragmentation Pathway | Neutral Loss (Da) | Description | Source |
| Loss of Nitroso Group | 30 | Cleavage of the N-NO bond, loss of •NO radical. | nih.gov |
| Dehydration | 18 | Loss of a water molecule (H₂O), common for hydroxy-containing compounds. | nih.gov |
| Elimination | 46 | Loss of NH₂NO from the protonated molecule. | nih.gov |
For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte—for instance, this compound containing deuterium (B1214612) or carbon-13—to the sample as an internal standard at the beginning of the analytical procedure.
The isotopically labeled standard is chemically identical to the target analyte and therefore behaves the same way during sample extraction, cleanup, and chromatographic separation. nih.gov Any sample loss or matrix-induced signal suppression or enhancement will affect both the native analyte and the labeled standard equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for variations in analytical recovery and matrix effects. nih.gov This method has been successfully applied to determine various N-nitrosamines in different matrices with method detection levels in the low nanogram per liter (ng/L) range. nih.gov
Spectroscopic Techniques in this compound Research (e.g., NMR)
While chromatography and mass spectrometry are primary tools for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are vital for the unambiguous structural elucidation of synthesized reference standards and for investigating molecular dynamics. scispace.com
A significant finding in the NMR analysis of asymmetrical N-nitrosamines is the observation of E/Z isomerism due to the hindered rotation around the N-N single bond, which has partial double-bond character. nih.govacs.org This restricted rotation results in two distinct conformers (rotamers) that are often stable enough at room temperature to be observed as separate species in the NMR spectrum. Consequently, the ¹H and ¹³C NMR spectra of a single asymmetrical nitrosamine like this compound can display two distinct sets of signals, one for the E isomer and one for the Z isomer. nih.gov The ratio of these isomers can be determined, and variable-temperature NMR experiments can be used to study the dynamics of their interconversion. nih.gov This phenomenon is crucial for correct spectral interpretation and structural assignment. nih.gov
Bioanalytical Assays for this compound-Induced Biomarkers (e.g., DNA adducts)
The investigation of this compound's biological impact relies on the identification and quantification of specific biomarkers. These molecular indicators, which include urinary metabolites and DNA adducts, are crucial for understanding the compound's metabolic fate and molecular interactions within a biological system. Advanced bioanalytical assays are essential for detecting these biomarkers, often present at trace levels.
Research into the metabolism of this compound, as part of a broader study on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) homologs, has identified key urinary metabolites that serve as primary biomarkers of exposure. nih.gov The compound is extensively metabolized, with no unchanged substance found in the urine. nih.gov The principal urinary biomarker is its oxidized metabolite, N-Methyl-N-(3-carboxypropyl)nitrosamine, formed through the oxidation of the terminal hydroxyl group. nih.gov
Further biotransformation of this primary metabolite through beta-oxidation results in several minor metabolites that can also be monitored as biomarkers. nih.gov The detection and quantification of these urinary metabolites are typically achieved using sophisticated analytical techniques that provide high sensitivity and selectivity. Methodologies such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are standard. nih.govnih.gov For instance, the analysis of the carboxypropyl metabolite of the related compound BBN has been performed using GC/MS, which requires a derivatization step, such as methylation, to increase the analyte's volatility. tmu.edu.tw Modern approaches increasingly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) for direct analysis with high precision and accuracy. nih.govnih.gov
Beyond metabolites, DNA adducts are significant biomarkers as they represent direct evidence of covalent bonding between the compound's reactive metabolites and genetic material. The metabolic activation of N-methyl nitrosamines is understood to generate reactive intermediates, specifically methyldiazonium ions, which can alkylate DNA. mdpi.com This process leads to the formation of several methyl-DNA adducts. While studies specifically detailing the full profile of DNA adducts from this compound are limited, the known bioactivation pathways of similar N-methyl nitrosamines suggest the formation of adducts such as O⁶-methylguanine (O⁶-MeG), N7-methylguanine (N7-MeG), and N3-methyladenine (N3-MeA) as plausible biomarkers. mdpi.com
Bioanalytical assays for these DNA adducts require highly sensitive detection methods. Immunohistochemistry has been used to visualize the formation of O⁶-methyldeoxyguanine and 7-methyldeoxyguanine in tissues. nih.govoup.com However, the gold standard for quantification involves instrumental analysis, primarily LC-MS/MS, which can accurately measure specific adducts in DNA hydrolysates from tissues or cells. mdpi.comnih.gov
Table 1: Identified Urinary Metabolites of this compound in Rat Models
This table summarizes the key urinary metabolites identified following the administration of this compound, which serve as crucial biomarkers for exposure and metabolic studies.
| Metabolite Class | Compound Name |
| Principal Metabolite | N-Methyl-N-(3-carboxypropyl)nitrosamine |
| Minor Metabolites | N-Methyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine |
| N-Methyl-N-(carboxymethyl)nitrosamine | |
| N-Methyl-N-(2-oxopropyl)nitrosamine | |
| Data sourced from research on the metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine homologs. nih.gov |
Table 2: Bioanalytical Methodologies for Nitrosamine-Induced Biomarkers
This table outlines common analytical techniques used for the detection and quantification of urinary metabolites and DNA adducts resulting from exposure to nitrosamines.
| Analytical Technique | Biomarker Type | Key Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urinary Metabolites | High resolution; often requires sample derivatization (e.g., methylation) to increase analyte volatility. tmu.edu.tw |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urinary Metabolites, DNA Adducts | High sensitivity and selectivity; suitable for complex biological matrices; the standard for DNA adduct quantification. nih.govmdpi.comnih.gov |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Urinary Metabolites | Provides high mass accuracy for confident identification and differentiation from matrix interferences. nih.govnih.gov |
| Immunohistochemistry | DNA Adducts | Allows for the visualization of adduct formation within specific cells and tissue structures. nih.govoup.com |
In Vitro Research Models and Cell Based Studies of N Methyl N 4 Hydroxybutyl Nitrosamine
Mammalian Cell Line Models in N-Methyl-N-(4-hydroxybutyl)nitrosamine Research
Mammalian cell lines are indispensable for studying the molecular and cellular effects of chemical carcinogens. They offer controlled, reproducible systems for investigating metabolic activation, DNA damage, and pathways to carcinogenesis.
While specific studies detailing the use of cell lines for the metabolic analysis of this compound are not extensively documented, the research approach can be inferred from in vivo studies and work on related nitrosamines. In vivo research in rats has established that this compound is a potent bladder carcinogen that undergoes extensive metabolism. nih.govnih.gov The metabolic pattern is understood to be similar to other carcinogenic nitrosamines, requiring metabolic activation to exert its effects. nih.govresearchgate.net
The primary metabolic pathway involves the oxidation of the terminal hydroxyl group, leading to the formation of key metabolites. nih.gov Studies in rats identified N-methyl-N-(3-carboxypropyl)nitrosamine (MCPN) as a principal urinary metabolite. nih.govnih.gov Further biotransformation via beta-oxidation leads to a series of minor metabolites. nih.gov
Based on these findings, in vitro metabolic and mechanistic studies would logically employ cell lines with significant metabolic capacity, such as:
Hepatocyte-derived cell lines (e.g., HepaRG): These cells are crucial for studying liver-mediated metabolism, as the initial activation of many nitrosamines occurs in the liver via cytochrome P450 (CYP) enzymes. researchgate.net
Urothelial cell lines: Given that the target organ for this compound's carcinogenicity is the urinary bladder, normal or immortalized urothelial cell lines would be used to study local metabolic activation and the direct effects of the parent compound and its metabolites on bladder cells. nih.gov
The objective of such in vitro studies would be to replicate the metabolic pathways observed in vivo, identify the specific enzymes responsible for activation, and investigate the subsequent cellular damage and signaling pathway alterations.
Table 1: Identified Metabolites of this compound from In Vivo Studies
| Metabolite Name | Abbreviation | Metabolic Pathway | Significance | Source |
|---|---|---|---|---|
| N-methyl-N-(3-carboxypropyl)nitrosamine | MCPN | Oxidation of the terminal hydroxyl group | Principal urinary metabolite; likely a key active carcinogen | nih.govnih.gov |
| N-methyl-N-(2-hydroxy-3-carboxy-propyl)nitrosamine | - | Beta-oxidation of MCPN | Minor metabolite | nih.gov |
| N-methyl-N-(carboxymethyl)nitrosamine | - | Beta-oxidation of MCPN | Minor metabolite | nih.gov |
| N-methyl-N-(2-oxopropyl)nitrosamine | - | Beta-oxidation of MCPN | Minor metabolite | nih.gov |
Specific applications of reporter gene assays or high-throughput screening (HTS) for this compound have not been detailed in available research. However, these technologies are standard tools for mechanistic toxicology.
Reporter gene assays are used to investigate the activation of specific cellular signaling pathways. For a compound like this compound, these assays could be used to screen for the induction of pathways related to DNA damage response (e.g., p53 activation), oxidative stress, and cell cycle control. toxys.comnih.gov For example, the ToxTracker assay is a mammalian cell-based reporter system that can detect genotoxicity and oxidative stress. toxys.com
High-throughput screening (HTS) would enable the rapid testing of the compound against large libraries of cellular targets or in various cell lines to identify mechanisms of toxicity or potential therapeutic interventions. HTS platforms can be adapted for various endpoints, including cell viability, apoptosis, and the activation of specific proteins, providing a broad overview of the compound's biological effects.
Primary Cell Cultures in this compound Studies
There is no specific information in the reviewed literature on the use of primary cell cultures for studies of this compound. However, primary cultures, which are derived directly from animal or human tissue, offer a model that more closely represents the in vivo environment compared to immortalized cell lines. For this compound, primary urothelial cells or hepatocytes would be the most relevant models. Their use would allow for a more accurate assessment of metabolism and cellular response in a system that retains many of the differentiated functions of the original tissue.
Bacterial Mutagenicity Assays in Research Contexts (e.g., Ames Test)
Specific results from bacterial mutagenicity assays for this compound are not available in the cited literature. The Ames test, or bacterial reverse mutation assay, is a standard method for identifying chemical mutagens. nih.gov For nitrosamines, this test generally requires metabolic activation to detect mutagenicity, as the parent compounds are often not directly mutagenic. researchgate.netnih.gov
This activation is typically achieved by adding a liver S9 fraction, a homogenate of liver tissue containing metabolic enzymes like CYPs. nih.gov Research on other nitrosamines has shown that the choice of S9 fraction is critical; for instance, hamster liver S9 is often more effective than rat liver S9 for activating certain nitrosamines. nih.govnih.gov An enhanced Ames test protocol, often utilizing a pre-incubation step with hamster S9, has been developed to improve the detection sensitivity for this class of compounds. nih.gov It is this type of enhanced assay that would be necessary to evaluate the mutagenic potential of this compound and its metabolites.
Organotypic and Three-Dimensional (3D) Cell Culture Models
No studies utilizing organotypic or 3D cell culture models specifically for this compound were identified in the search results. These advanced in vitro models are designed to better mimic the complex architecture and cell-cell interactions of native tissue. scitovation.com For a bladder carcinogen, a 3D urothelial model could provide significant insights into carcinogenesis by allowing for the study of cell invasion, tissue polarity disruption, and interactions with the underlying stromal components—processes that are not captured in traditional 2D monolayer cultures. scitovation.com Given their higher metabolic capacity and physiological relevance, 3D liver spheroid models could also be valuable for studying the biotransformation of this compound. scitovation.com
In Vivo Research Models and Experimental Systems for N Methyl N 4 Hydroxybutyl Nitrosamine
Rodent Models (Rats, Mice) in N-Methyl-N-(4-hydroxybutyl)nitrosamine Research
A thorough review of published studies indicates a lack of specific research detailing the use of rodent models, such as rats and mice, for the investigation of this compound. The vast majority of rodent-based nitrosamine (B1359907) carcinogenesis research, particularly for bladder cancer, utilizes the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).
There is no specific information available in the scientific literature regarding strain-specific responses or the effects of genetic background in rodent models exposed to this compound. Studies on the related compound BBN have shown that different strains of rats and mice exhibit varying susceptibility to bladder tumor induction, but this data cannot be extrapolated to this compound.
No specific orthotopic or xenograft models have been developed or validated using cell lines derived from tumors induced by this compound. The development of such models relies on the initial induction of tumors by a specific carcinogen, and this foundational research is not apparent for this compound.
Non-Rodent Animal Models in Specific Research Applications (e.g., Dogs)
There is a notable absence of studies using non-rodent animal models, such as dogs, to specifically investigate the carcinogenic effects of this compound. One study noted the sequential use of N-methyl-N'-nitrosourea and N-butyl-N-(4-hydroxybutyl)nitrosamine in dogs to induce bladder carcinoma in situ, but this does not directly pertain to the compound of interest. nih.gov
Statistical Design and Analysis in In Vivo this compound Studies
Due to the lack of in vivo studies focusing on this compound, there is no specific information available regarding the statistical design and analysis methodologies employed for research on this compound. General principles of statistical design for carcinogenicity studies in animals would apply, but no specific examples or data tables can be provided.
Comparative Research and Structure Activity Relationships Sar of N Methyl N 4 Hydroxybutyl Nitrosamine
Comparison of N-Methyl-N-(4-hydroxybutyl)nitrosamine with Other Nitrosamines in Research
The biological and carcinogenic properties of nitrosamines are highly dependent on their chemical structure. Comparing this compound with its analogues, such as its close relative N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and simpler compounds like N-nitrosodimethylamine (NDMA), reveals significant insights into how alkyl group variations influence metabolic fate and target organ specificity. nih.govnih.gov
Like virtually all N-nitrosamines, this compound requires metabolic activation to exert its biological effects. hesiglobal.orgnih.gov This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). pnas.orgnih.gov This initial step is considered rate-limiting and crucial for the compound's carcinogenic potential. nih.gov
The metabolic pathway of this compound and its alkyl homologs is remarkably similar. nih.gov The primary activation route involves the oxidation of the terminal hydroxyl group on the 4-hydroxybutyl chain, leading to the formation of N-Methyl-N-(3-carboxypropyl)nitrosamine (MCPN). nih.govnih.gov This metabolite is the principal form excreted in urine and is considered the ultimate urinary bladder carcinogen for this class of compounds. nih.govnih.gov
In contrast, simpler dialkylnitrosamines like NDMA undergo a different primary activation. NDMA is activated by α-hydroxylation of one of its methyl groups, which generates an unstable intermediate that decomposes to form a highly reactive methyldiazonium ion. nih.govmdpi.commdpi.com This ion readily methylates DNA, forming adducts such as N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG), which are central to its carcinogenicity. nih.govmdpi.com While this compound also possesses a methyl group susceptible to α-hydroxylation, its organotropism suggests that the oxidation of the hydroxybutyl chain is the predominant pathway leading to its specific effects on the urinary bladder. nih.govnih.gov
| Nitrosamine (B1359907) Compound | Primary Metabolic Activation Pathway | Key Active Metabolite / Intermediate | Resulting DNA Adduct Type (Predicted/Known) |
|---|---|---|---|
| This compound | Oxidation of the terminal hydroxyl group of the butyl chain. nih.gov | N-Methyl-N-(3-carboxypropyl)nitrosamine (MCPN). nih.gov | Likely involves adducts from MCPN metabolites in the bladder; potential for methyl adducts. |
| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Oxidation of the terminal hydroxyl group of the butyl chain. iiarjournals.org | N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.goviiarjournals.org | Adducts from BCPN metabolites in the bladder. |
| N-Nitrosodimethylamine (NDMA) | α-Hydroxylation of a methyl group. nih.govmdpi.com | Methyldiazonium ion. mdpi.commdpi.com | Methyl adducts (e.g., O⁶-MeG, N7-MeG). mdpi.com |
The structural differences between this compound and its analogues directly translate to variations in their target organ specificity, or organotropism. Research in rat models has shown that N-alkyl-N-(4-hydroxybutyl)nitrosamines, including the methyl, ethyl, and butyl (BBN) homologs, are potent and selective inducers of urinary bladder tumors. nih.govnih.gov This bladder-specific carcinogenicity is strongly linked to the formation and urinary excretion of their respective N-alkyl-N-(3-carboxypropyl)nitrosamine metabolites. nih.govnih.govnih.gov
This contrasts sharply with the organotropism of NDMA, which primarily induces tumors in the liver, and at higher doses, in the kidneys. nih.gov The liver is the main site of NDMA metabolism, and the resulting highly reactive methyldiazonium ion damages hepatocytes before it can be widely distributed. The bladder-specific action of this compound is attributed to the transport of its stable, water-soluble metabolite, MCPN, via the bloodstream to the kidneys, where it is excreted into the urine. nih.gov Within the urinary bladder, MCPN is thought to be further metabolized by enzymes in the bladder epithelium to a reactive species that ultimately damages the DNA of urothelial cells.
| Nitrosamine Compound | Primary Target Organ(s) for Carcinogenesis | Basis for Organotropism |
|---|---|---|
| This compound | Urinary Bladder. nih.gov | Urinary excretion of the stable carcinogenic metabolite N-Methyl-N-(3-carboxypropyl)nitrosamine (MCPN). nih.govnih.gov |
| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Urinary Bladder. iiarjournals.orgiiarjournals.org | Urinary excretion of the stable carcinogenic metabolite N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.goviiarjournals.org |
| N-Nitrosodimethylamine (NDMA) | Liver, Kidney. nih.gov | Metabolic activation in the liver produces a highly reactive, short-lived alkylating agent. nih.gov |
Elucidation of Structural Determinants for this compound's Biological Interactions (Molecular Basis)
The biological activity of this compound is dictated by specific structural features that control its metabolic activation and interaction with cellular macromolecules. The key determinants are the two distinct alkyl chains attached to the nitrosamino nitrogen: the methyl group and the 4-hydroxybutyl group.
The 4-Hydroxybutyl Chain : This is the primary structural determinant for the compound's bladder-specific organotropism. The terminal hydroxyl group (–OH) is the site of the initial metabolic oxidation that transforms the parent compound into the key metabolite, N-Methyl-N-(3-carboxypropyl)nitrosamine (MCPN). nih.gov The four-carbon length of this chain is critical; analogues with shorter chains, such as a 3-hydroxypropyl group, have been found to be noncarcinogenic. nih.gov This suggests that the chain length is optimal for producing a stable metabolite that can be transported to and act upon the urinary bladder.
Application of Computational Chemistry and Molecular Modeling in SAR Studies
The risk assessment of nitrosamines for which limited toxicological data exist increasingly relies on computational methods to predict their carcinogenic potential. nih.govnih.gov Quantitative structure-activity relationship (QSAR) modeling and other computational chemistry approaches are valuable tools for understanding the SAR of nitrosamines, including this compound. acs.orgresearchgate.net
These studies often focus on predicting the likelihood of the critical metabolic activation step: α-carbon hydroxylation. nih.gov Models are built using data from well-characterized nitrosamines to identify structural features, such as steric hindrance or the presence of electron-withdrawing groups near the α-carbon, that enhance or reduce the rate of this reaction. nih.govresearchgate.net For a molecule like this compound, computational models could be used to:
Estimate the relative reactivity of the α-carbons on both the methyl and butyl chains towards CYP-mediated hydroxylation.
Predict the stability and reactivity of the resulting diazonium ions or other electrophilic intermediates.
Compare its predicted carcinogenic potency to a range of other nitrosamines based on structural similarities. nih.gov
By creating molecular fingerprints based on structural fragments, these models can help group novel or data-poor nitrosamines with known carcinogens to perform "read-across" assessments. acs.org While direct computational studies on this compound are not widely published, the established methodologies provide a framework for its evaluation, contributing to a weight-of-evidence approach for risk assessment without the need for extensive animal testing. altex.org
Advanced Research Methodologies and Emerging Technologies in N Methyl N 4 Hydroxybutyl Nitrosamine Research
Omics Technologies in N-Methyl-N-(4-hydroxybutyl)nitrosamine Research
"Omics" technologies offer a holistic view of the molecular changes induced by this compound and its more extensively studied analog, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). By examining the genome, transcriptome, proteome, and metabolome, researchers can construct a comprehensive picture of the carcinogen's impact.
Genomics:
Genomic studies have been instrumental in identifying key genetic alterations that are critical in the initiation and progression of bladder cancer induced by BBN, a model compound for this compound. Early research focused on specific candidate genes known to be involved in cancer. For instance, studies have investigated mutations in the H-ras gene in BBN-induced bladder tumors in rats. nih.gov In one such study, a G:C to A:T transition at codon 12 of the H-ras gene was observed. nih.gov However, the infrequent nature of these mutations suggested that while they may contribute to tumor progression, they are not a necessary event in BBN-induced carcinogenesis. nih.gov
Similarly, the tumor suppressor gene p53 has been a focal point of investigation. Analysis of p53 mutations in BBN-induced bladder transitional cell carcinomas in rats revealed that mutations in this gene are also infrequent, suggesting that other molecular pathways may be more critical in the late stages of this specific model of bladder carcinogenesis.
More recent genomic analyses of BBN-induced bladder cancer in mice have revealed a mutational landscape that closely resembles that of human muscle-invasive bladder cancer (MIBC). nih.gov These murine tumors are characterized by a high mutational burden, with frequent mutations in genes such as Trp53, Kmt2d, and Kmt2c. researchgate.net This similarity underscores the value of the BBN-induced model for studying human bladder cancer. nih.gov DNA ploidy studies have also been employed, showing that a high percentage of high-grade papillary carcinomas induced by BBN are aneuploid, indicating significant chromosomal instability. nih.gov
| Technology | Key Findings in BBN-induced Bladder Cancer | Reference |
| Gene Sequencing | Infrequent G:C to A:T transition mutations in the H-ras gene. | nih.gov |
| Gene Sequencing | Infrequent mutations in the p53 gene. | |
| Exome Sequencing | High mutational burden with frequent mutations in Trp53, Kmt2d, and Kmt2c, similar to human MIBC. | nih.govresearchgate.net |
| Image Cytometry | High-grade papillary carcinomas are predominantly aneuploid. | nih.gov |
Transcriptomics:
Transcriptomic analyses, such as microarray and RNA-sequencing, have provided valuable insights into the gene expression changes that occur during BBN-induced bladder carcinogenesis. These studies have identified specific gene signatures and molecular pathways that are altered in response to carcinogen exposure.
A microarray gene expression profiling study on a BBN-induced urinary bladder cancer model in mice identified 893 genes whose expression patterns were associated with the preventive activity of nicotinamide. nih.gov Gene network analysis of these genes highlighted the Myc oncogene and its associated genes as potentially important regulators in bladder cancer prevention. nih.gov Furthermore, this study revealed that the gene expression profiles of BBN-induced mouse bladder cancers are more similar to invasive human bladder cancers than to non-invasive ones. nih.gov
RNA-sequencing of BBN-induced tumors in mice has further elucidated the transcriptomic landscape of this cancer model. nih.gov These analyses have shown that BBN-induced tumors exhibit a gene expression profile characteristic of basal-like keratinizing tumors. nih.gov A significant number of genes are differentially expressed in tumor tissues compared to normal bladder tissues, with a notable upregulation of genes related to the immune response, including IFNγ-responsive genes and immunoinhibitory molecules like CTLA-4, PD-L1, and IDO1. nih.gov
| Technology | Key Findings in BBN-induced Bladder Cancer | Reference |
| Microarray | Identification of 893 genes associated with nicotinamide's cancer-preventive activity. | nih.gov |
| Microarray | Myc and its associated gene network are implicated in bladder cancer prevention. | nih.gov |
| RNA-Sequencing | BBN-induced tumors display a gene expression profile similar to basal-like human bladder cancer. | nih.gov |
| RNA-Sequencing | Upregulation of IFNγ-responsive genes and immunoinhibitory molecules (CTLA-4, PD-L1, IDO1). | nih.gov |
Proteomics:
Proteomic studies, which analyze the entire protein complement of a cell or tissue, have been applied to identify potential biomarkers and understand the pathological processes in BBN-induced bladder cancer. A comparative proteomic analysis of urine from rats with BBN-induced urothelial carcinoma identified distinct protein profiles at different stages of the disease.
Using GeLC-MS/MS (gel electrophoresis-liquid chromatography-tandem mass spectrometry), researchers found that at earlier stages of the disease, biological processes such as the response to selenium and neutral lipid metabolism were altered. In more advanced stages, inflammation, immune response, and wound healing processes were prominent. This study highlighted several proteins, including cadherins, lipoproteins, and glycosyltransferases, as potential urinary biomarkers for urothelial carcinoma.
Metabolomics:
Metabolomic studies focus on the complete set of small-molecule metabolites within a biological system. Research on the metabolic fate of BBN has identified its principal urinary metabolite as N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov Further biotransformation of BCPN through beta-oxidation leads to the formation of other minor metabolites, including N-butyl-N-(2-hydroxy-3-carboxy-propyl)nitrosamine, N-butyl-N-(carboxymethyl)nitrosamine, and N-butyl-N-(2-oxopropyl)nitrosamine. iiarjournals.org The identification of these metabolites is crucial for understanding the mechanisms of detoxification and carcinogenic activity.
Integrative metabolomic and transcriptomic analyses of human bladder cancer have revealed alterations in amino acid, glutathione, and taurine (B1682933) metabolic pathways, which could be relevant areas of investigation in the context of this compound research. researchgate.net
Advanced Imaging Techniques for Cellular and Subcellular Localization
Advanced imaging techniques are critical for visualizing the distribution of this compound, its metabolites, and its molecular targets within tissues and cells. These methods provide spatial context to the biochemical and genetic changes observed with omics technologies.
One of the key applications of imaging in this field is the detection of DNA adducts, which are formed when the carcinogen or its metabolites bind to DNA. Immunohistochemistry has been used to visualize the localization of specific DNA methylation adducts, such as O6-methyldeoxyguanine and 7-methyldeoxyguanine, in the urothelium of rats treated with BBN and a methylating agent. nih.gov These studies have shown that adducts are more frequent in preneoplastic and neoplastic cells compared to normal urothelial cells. nih.gov
DNA cytophotometry is another imaging-based technique that has been applied to analyze the nuclear DNA content of cells in BBN-induced precancerous lesions of the bladder urothelium. nih.govnih.gov This method has demonstrated that a higher proportion of cells with increased nuclear DNA content appears as early as four weeks after BBN exposure, indicating the early onset of genomic instability. nih.gov
Whole-body autoradiography has been a valuable tool for studying the tissue distribution of various N-nitrosamines. nih.gov This technique allows for the visualization of radiolabeled compounds throughout an entire animal, providing information on which tissues and organs accumulate the compound and its metabolites. nih.gov Such studies have shown a correlation between the localization of nitrosamine (B1359907) metabolites due to local metabolism and the sites of tumorigenesis. nih.gov
While not yet specifically reported for this compound, other advanced imaging modalities hold great promise for future research. High-resolution mass spectrometry imaging (MSI) could enable the label-free detection and spatial mapping of the parent compound, its metabolites, and downstream lipids, proteins, and glycans directly in tissue sections. Confocal and multiphoton microscopy could be used with fluorescent probes to visualize the subcellular localization of the compound or its effects on cellular structures and processes in real-time.
| Imaging Technique | Application in Nitrosamine/Carcinogenesis Research | Key Findings/Potential | Reference |
| Immunohistochemistry | Detection of DNA methylation adducts (O6-methyldeoxyguanine, 7-methyldeoxyguanine). | Adducts are more prevalent in preneoplastic and neoplastic urothelial cells. | nih.gov |
| DNA Cytophotometry | Analysis of nuclear DNA content in precancerous lesions. | Increased nuclear DNA content observed early in BBN-induced carcinogenesis. | nih.govnih.gov |
| Whole-Body Autoradiography | Tissue distribution studies of N-nitrosamines. | Correlates tissue-specific metabolism and metabolite accumulation with sites of tumor formation. | nih.gov |
Systems Biology and Network Pharmacology Approaches to this compound Studies
Systems biology and network pharmacology offer powerful computational frameworks to integrate multi-omics data and understand the complex biological networks perturbed by this compound. These approaches move beyond the study of single molecules to the analysis of intricate cellular pathways and their interactions.
While specific systems biology studies on this compound are still emerging, the principles of this approach are highly applicable. By integrating genomic, transcriptomic, and proteomic data from BBN-induced bladder cancer models, it is possible to construct comprehensive models of the signaling pathways involved in carcinogenesis. For example, a systems biology approach could be used to model how the initial DNA damage caused by the carcinogen leads to alterations in cell cycle control, apoptosis, and immune response pathways, ultimately resulting in tumor development. A study on muscle-invasive bladder cancer has utilized systems biology to explore oncogenic mechanisms and identify potential drug targets, a methodology that could be applied to chemically-induced models. nih.gov
Network pharmacology is a related discipline that focuses on understanding drug action and, in this context, carcinogen action from a network perspective. It can be used to identify the multiple targets of a compound and the pathways it modulates. In the context of bladder cancer, network pharmacology has been used to investigate the mechanisms of action of traditional Chinese medicines. nih.govbohrium.comnih.gov These studies construct ingredient-target-pathway networks to elucidate how multiple components of a treatment can synergistically affect various cancer-related pathways, such as the HIF-1, TNF, p53, MAPK, and PI3K/Akt signaling pathways. bohrium.comnih.gov
A similar network pharmacology approach could be applied to this compound and its metabolites. By identifying the proteins that interact with these compounds and mapping them onto protein-protein interaction networks, researchers could predict the key cellular processes affected. This could reveal novel mechanisms of carcinogenicity and identify potential nodes in the network that could be targeted for chemoprevention or therapy. For instance, network pharmacology combined with molecular docking could predict the binding of the carcinogen's metabolites to key proteins involved in cancer pathways.
| Approach | Application in Bladder Cancer Research | Potential for this compound Studies | Reference |
| Systems Biology | Integration of genome-wide data to understand oncogenic mechanisms in MIBC. | To model the dynamic cellular response to carcinogen-induced DNA damage and subsequent pathway alterations. | nih.gov |
| Network Pharmacology | To decipher the multi-target, multi-pathway mechanisms of traditional Chinese medicine in bladder cancer. | To identify the protein interaction network of the carcinogen and its metabolites, predicting key perturbed pathways and potential therapeutic targets. | nih.govbohrium.comnih.gov |
Future Directions and Unaddressed Research Questions for N Methyl N 4 Hydroxybutyl Nitrosamine
Identification of Novel Metabolic Enzymes and Pathways
The metabolism of N-nitrosamines is a critical determinant of their biological activity, as metabolic activation is often required to exert carcinogenic effects. nih.govresearchgate.net For N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs, metabolism is extensive, and the metabolic pattern is largely similar to that of BBN. nih.gov The principal urinary metabolite identified for these homologs is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine, which results from the oxidation of the terminal hydroxyl group. nih.govnih.gov
However, the specific enzymes responsible for the metabolism of N-Methyl-N-(4-hydroxybutyl)nitrosamine have not been fully identified. The initial hydroxylation of nitrosamines is typically catalyzed by cytochrome P450 (CYP450) mixed-function oxidases. acs.orgresearchgate.net A crucial area for future research is to pinpoint the specific CYP450 isoforms involved in the activation of this compound. Furthermore, while the major oxidative pathway is known, other minor metabolic pathways may exist. nih.gov Research is needed to explore and characterize these alternative pathways, which could lead to different metabolites with unique biological activities.
Table 1: Proposed Research Areas for Metabolic Pathways
| Research Question | Proposed Approach | Rationale |
| Which specific CYP450 isoforms metabolize this compound? | In vitro incubation with a panel of recombinant human CYP450 enzymes. | To identify the key enzymes responsible for metabolic activation, which can vary between nitrosamine (B1359907) compounds. |
| Are there secondary or novel metabolic pathways? | High-resolution mass spectrometry-based metabolomics in in vivo models. | To identify all potential metabolites, including those from β-oxidation or glucuronic acid conjugation, as seen with BBN homologs. nih.govscispace.com |
| What is the rate of formation of the principal metabolite, N-Methyl-N-(3-carboxypropyl)nitrosamine? | Pharmacokinetic studies in animal models. | To understand the kinetics of activation, which influences the compound's potency and potential for carcinogenicity. |
Development of Advanced In Vitro and In Vivo Research Models
Robust and reliable research models are essential for studying the biological effects of chemical compounds. For N-nitrosamines, particularly BBN, chemically induced in vivo models have been fundamental in bladder cancer research. researchgate.netnih.gov These models, typically in rats or mice, are valued for their ability to recapitulate key aspects of human disease. researchgate.netnih.gov A logical next step is the development and characterization of an in vivo model specifically for this compound to assess its organ-specific carcinogenicity and compare its potency to other nitrosamines.
In addition to traditional animal models, there is a growing need for advanced in vitro systems that can provide deeper mechanistic insights and higher throughput. mdpi.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment than standard 2D cultures. mdpi.com Organ-on-a-chip (OOC) platforms represent another frontier, allowing for the modeling of complex organ functions and multi-organ interactions in a controlled microfluidic system. mdpi.com Developing these advanced models for target tissues like the urothelium would be invaluable for studying the specific effects of this compound on cellular processes.
Table 3: Proposed Research Models
| Model Type | Specific Application | Advantages |
| In Vivo Model | Administration to rodents (e.g., rats, mice) to study long-term outcomes and organ specificity. | Allows for the study of carcinogenesis in a whole-organism context, which is essential for risk assessment. nih.gov |
| 3D Organoids | Urothelial organoids derived from stem cells. | Provides a physiologically relevant model to study cellular differentiation, tissue architecture, and compound-induced damage. mdpi.com |
| Organ-on-a-Chip (OOC) | Bladder-on-a-chip microfluidic devices. | Enables real-time monitoring of tissue barrier function, cellular interactions, and responses to the compound under physiological flow conditions. mdpi.com |
Exploration of this compound Interactions with Other Chemical Agents in Research Settings
In real-world scenarios, exposure to a single chemical agent is rare. Therefore, understanding how this compound interacts with other compounds is crucial. Research on BBN has demonstrated that its carcinogenic effects can be promoted or altered by co-exposure to other agents, such as arsenic or N-methyl-N-nitrosourea (MNU). nih.govnih.gov For example, a single treatment with MNU in rats with pre-existing BBN-induced bladder neoplasias was associated with significant tumor progression. nih.gov Similarly, arsenic has been shown to influence BBN-induced changes in DNA methylation and protein expression. nih.gov
Future studies should systematically investigate the interactions between this compound and other relevant chemical agents. This could include other environmental contaminants, dietary components, or pharmaceuticals. Such research would help to identify synergistic or antagonistic effects and provide a more realistic assessment of the risks associated with exposure.
Table 4: Potential Interaction Studies
| Interacting Agent Class | Example | Research Goal |
| Carcinogens/Promoters | Arsenic, N-methyl-N-nitrosourea (MNU) | To determine if co-exposure enhances or modifies the carcinogenic potential of this compound. nih.govnih.gov |
| Chemopreventive Agents | Green tea, Diosmin | To investigate whether certain dietary compounds can inhibit or mitigate the adverse effects of the nitrosamine. nih.govscience.gov |
| Pharmaceuticals | Various drugs | To assess potential drug-chemical interactions that could alter the metabolism or toxicity of the nitrosamine or the drug itself. |
Q & A
Basic: What experimental models are most reliable for studying the carcinogenicity of N-Methyl-N-(4-hydroxybutyl)nitrosamine (OH-BBN)?
Answer:
The rat model, particularly the AC1/N strain, is widely used to study OH-BBN-induced bladder carcinogenesis. Key protocols include:
- Dosage and Administration : Oral administration via drinking water at 0.05% concentration for 8–12 weeks induces high-grade invasive bladder tumors with >90% incidence .
- Dietary Controls : Pair with standardized diets (e.g., AIN-93G) to minimize confounding variables in tumor progression studies .
- Validation : Tumor development should be confirmed histologically (e.g., H&E staining) and via biomarkers like Ki-67 for proliferation .
Basic: How can researchers detect and quantify OH-BBN and its metabolites in biological samples?
Answer:
Chromatographic and mass spectrometric methods are standard:
- HPLC-UV : Effective for quantifying OH-BBN and primary metabolites (e.g., N-butyl-N-(3-carboxypropyl)nitrosamine) in urine or serum with a detection limit of ~10 ppb .
- LC-MS/MS : Provides higher sensitivity (sub-ppb) for trace analysis, critical for pharmacokinetic studies .
- Reference Standards : Use certified standards (e.g., N-nitroso-N-methyl-4-aminobutyric acid) to ensure accuracy, as per European Pharmacopoeia guidelines .
Advanced: How can conflicting data on OH-BBN’s organ specificity be resolved in cross-species studies?
Answer:
Discrepancies often arise from species-specific metabolic pathways:
- Metabolic Profiling : Compare hydroxylation and β-oxidation rates in rats vs. mice. Rats exhibit higher CYP450-mediated activation of OH-BBN to DNA-reactive intermediates, explaining bladder specificity .
- In Vitro Models : Use primary hepatocytes or bladder organoids from different species to isolate metabolic contributions .
- Dose-Response Analysis : Adjust exposure duration (e.g., shorter protocols for mice) to align tumor incidence with mechanistic data .
Advanced: What methodologies optimize OH-BBN-induced tumor models for evaluating chemopreventive agents?
Answer:
Key strategies include:
- Initiation-Promotion Protocols : Administer OH-BBN for 4 weeks (initiation), followed by test agents (e.g., L-leucine) to assess tumor suppression .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific biomarkers (e.g., ARID1A loss linked to translational conflict in bladder cells) .
- Longitudinal Imaging : Use micro-CT or ultrasound to non-invasively monitor tumor progression and treatment efficacy .
Basic: What are the primary metabolic pathways of OH-BBN, and how do they influence carcinogenicity?
Answer:
OH-BBN undergoes two key transformations:
Hydroxylation : CYP2E1 converts OH-BBN to N-butyl-N-(3-carboxypropyl)nitrosamine, a DNA-alkylating agent .
Glucuronidation : Detoxification via UGT1A enzymes in the liver, which varies between species and impacts tumor susceptibility .
- Critical Data : Rats exhibit slower glucuronidation, leading to prolonged exposure to reactive metabolites .
Advanced: How can researchers address regulatory requirements for nitrosamine risk assessment in drug development?
Answer:
Follow EMA and ICH M7(R2) guidelines:
- Risk Identification : Screen for secondary amines and nitrosating agents (e.g., nitrites) in API synthesis .
- Analytical Validation : Implement LC-HRMS for multi-nitrosamine detection, ensuring limits of ≤0.03 ppm for OH-BBN analogs .
- Mitigation Strategies : Use scavengers (e.g., ascorbic acid) during manufacturing to inhibit nitrosamine formation .
Basic: What molecular mechanisms underlie OH-BBN’s specificity for bladder carcinogenesis?
Answer:
OH-BBN targets bladder urothelium via:
- DNA Adduct Formation : Reactive metabolites alkylate guanine at N7 positions, causing TP53 mutations .
- Tissue Retention : The hydroxybutyl group enhances urinary excretion and prolonged bladder exposure .
- Inflammatory Cascade : ROS generation activates NF-κB, promoting proliferation and evasion of apoptosis .
Advanced: What novel techniques improve sensitivity in detecting OH-BBN-derived DNA adducts?
Answer:
Emerging methods include:
- 32P-Postlabeling : Detects adducts at 1 per 10^9 nucleotides, ideal for low-dose studies .
- Immunohistochemistry with Adduct-Specific Antibodies : Quantifies adducts in formalin-fixed tissues .
- NanoDESI-MS : Enables spatial mapping of adducts in bladder tissue sections with µm resolution .
Basic: How do dietary components modulate OH-BBN carcinogenicity in preclinical models?
Answer:
- Promoters : High-fat diets accelerate tumorigenesis by upregulating CYP2E1 .
- Inhibitors : L-isoleucine (1% w/w in diet) reduces tumor incidence by 40% via mTOR pathway suppression .
- Standardization : Use purified diets (e.g., AIN-93G) to avoid phytoestrogens or fiber confounding results .
Advanced: What computational tools predict OH-BBN’s genotoxic potential and metabolite interactions?
Answer:
- QSAR Models : Tools like Toxtree predict nitrosamine reactivity based on alkyl chain length and substituents .
- Molecular Dynamics Simulations : Map metabolic activation pathways (e.g., CYP450 binding affinity) .
- Machine Learning : Train models on ToxCast data to prioritize metabolites for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
